![molecular formula C8H13N3O B1417211 N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]hydroxylamine CAS No. 1173323-92-6](/img/structure/B1417211.png)
N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]hydroxylamine
Vue d'ensemble
Description
The compound “N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]hydroxylamine” is a derivative of pyrazole, which is a basic aromatic ring and a component of various pharmaceuticals . The 3,5-dimethyl-1H-pyrazol-1-yl group indicates that the pyrazole ring has two methyl groups at the 3rd and 5th positions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazole derivatives are often synthesized via condensation of hydrazine with 1,3-diketones . The presence of the propan-2-ylidene group suggests that a propene derivative might be involved in the synthesis .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a pyrazole ring with two methyl groups at the 3rd and 5th positions, and a propan-2-ylidene group attached to the nitrogen of the pyrazole ring .Chemical Reactions Analysis
Pyrazole derivatives are known to participate in various chemical reactions, often acting as ligands in coordination chemistry . The specific reactions that this compound would undergo would depend on the conditions and reagents present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrazole ring and the hydroxylamine group. Pyrazoles are generally stable and have moderate polarity .Applications De Recherche Scientifique
Heterocyclic Compounds and CNS Agents
Heterocyclic tricycles, specifically 4-aminoalkylindeno[1,2-c]pyrazoles, were synthesized and evaluated as potential central nervous system (CNS) agents. Initial tests involving spontaneous and forced motor activity in mice identified compounds, particularly 2-Ethyl-3-methyl-4-(1-methyl-4-piperidyl)-4-hydroxyindeno[1,2-c]pyrazole, which exhibited significant biological activity (Lemke, Cramer, & Shanmugam, 1978).
Antidepressant Activity
Phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant and neurotoxicity profile. 5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1 carbothioamide was especially notable for reducing immobility time significantly in force swimming and tail suspension tests, indicating potential as an antidepressant medication (Mathew, Suresh, & Anbazhagan, 2014).
Cytoprotective Antiulcer Activity
(1H-Pyrazol-1-yl)- and (1H-imidazol-1-yl)-pyrimidines were synthesized and evaluated for cytoprotective antiulcer activity. Notably, 4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine showed potent inhibition against HCl-ethanol-induced and water-immersion stress-induced ulcers in rats, along with low acute toxicity (Ikeda, Maruyama, Nobuhara, Yamada, & Okabe, 1996).
Xanthine Oxidoreductase Inhibition
Y-700, a synthesized compound, was identified as a potent inhibitor of xanthine oxidoreductase (XOR), showing significant inhibition in kinetic studies. It bound tightly to both the active and inactive forms of the enzyme and effectively lowered plasma urate levels in rats. Y-700 was mainly cleared via the liver, indicating its potential for treating hyperuricemia and other XOR-related diseases (Fukunari, Okamoto, Nishino, Eger, Pai, Kamezawa, Yamada, & Kato, 2004).
Propriétés
IUPAC Name |
(NE)-N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-ylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6-4-8(3)11(9-6)5-7(2)10-12/h4,12H,5H2,1-3H3/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSZXJUIBZVLLN-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=NO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C/C(=N/O)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]hydroxylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



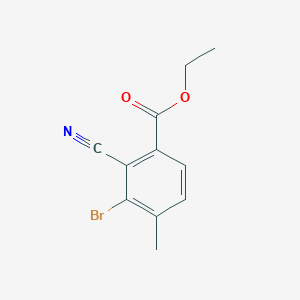
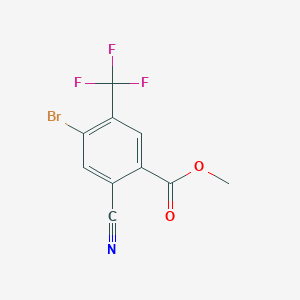
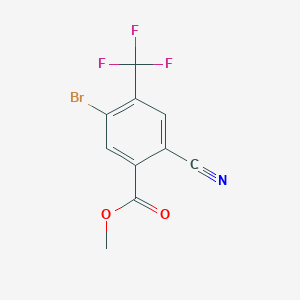
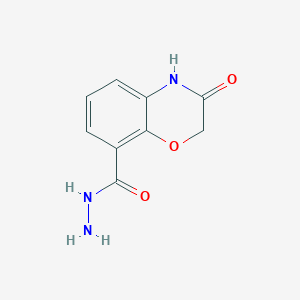
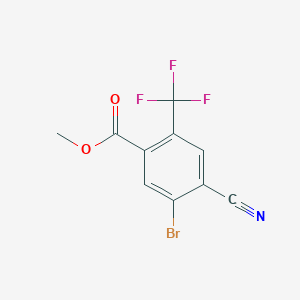
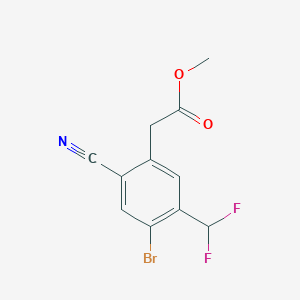
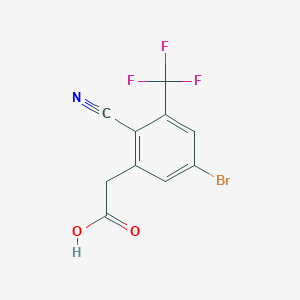
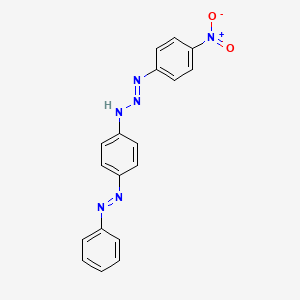
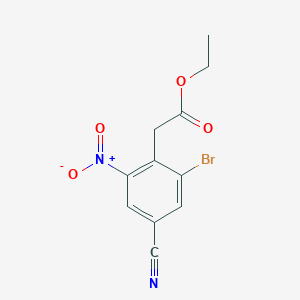
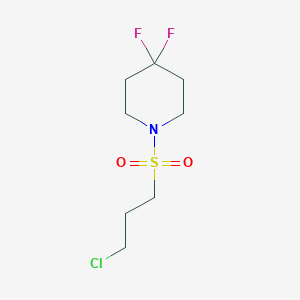
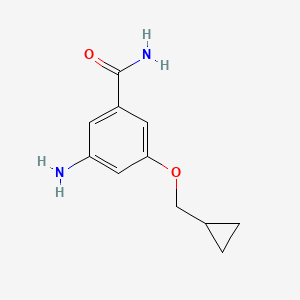
![2H-Indol-2-one, 1,3-dihydro-3-[(4-methoxyphenyl)imino]-5-nitro-](/img/structure/B1417148.png)
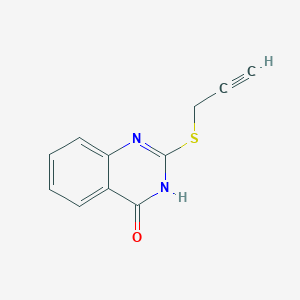
![4-Amino-benzo[1,2,5]thiadiazol-5-ol](/img/structure/B1417150.png)